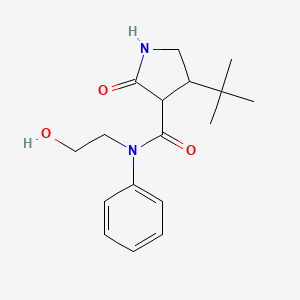![molecular formula C20H22N2O4S B6429942 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097909-66-3](/img/structure/B6429942.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]urea, or 1,3-DMPTU, is an organosulfur compound that has been studied for its applications in scientific research. It is a chiral compound, meaning that it has two enantiomeric forms, and it has a variety of potential uses in the field of medicinal chemistry.
科学研究应用
1,3-DMPTU has been used in a variety of scientific research applications, including as a chiral ligand in catalytic asymmetric reactions, as a building block for drug synthesis, and as a scaffold for the synthesis of other organosulfur compounds. Additionally, it has been used as a substrate for the study of enzymes such as cytochrome P450 and as a reagent for the synthesis of other organosulfur compounds.
作用机制
1,3-DMPTU is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other organic compounds, and it has been shown that 1,3-DMPTU can inhibit the activity of this enzyme in a dose-dependent manner. Additionally, 1,3-DMPTU has been shown to bind to the active site of the enzyme and to inhibit the binding of other substrates, thus preventing the enzyme from performing its normal metabolic functions.
Biochemical and Physiological Effects
1,3-DMPTU has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cytochrome P450, which can lead to decreased levels of certain drugs and other organic compounds in the body. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to reduce the expression of certain genes involved in inflammation.
实验室实验的优点和局限性
The use of 1,3-DMPTU in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is stable enough to be stored for long periods of time. Additionally, it is a non-toxic compound and it is relatively inexpensive to purchase. However, there are some limitations to the use of 1,3-DMPTU in laboratory experiments. It is a relatively new compound, and so there is limited information available regarding its potential biological effects. Additionally, it is a chiral compound, and so the enantiomeric form used in experiments must be carefully selected in order to obtain the desired results.
未来方向
1,3-DMPTU has a wide range of potential applications in the field of medicinal chemistry, and there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of 1,3-DMPTU, in order to better understand how it affects the activity of cytochrome P450 and other enzymes. Additionally, further research could be done to explore the potential therapeutic applications of 1,3-DMPTU, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential synthetic applications of 1,3-DMPTU, such as its use as a building block for drug synthesis or as a scaffold for the synthesis of other organosulfur compounds.
合成方法
1,3-DMPTU can be synthesized from two commercially available starting materials, 3,4-dimethoxyphenylacetonitrile and 2-furyl-2-thiophene ethyl thiourea. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon, in a solvent such as dimethylformamide. The reaction proceeds in two steps, with the first step involving the formation of a palladium-thiourea complex, and the second step involving the addition of the 3,4-dimethoxyphenylacetonitrile to the complex. The reaction is typically conducted at temperatures between 80 and 90°C for a few hours.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZAKJFSJRMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
![3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea](/img/structure/B6429897.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)
![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6429938.png)
![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)
![N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6429955.png)
![5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6429959.png)